molecular formula C14H17Cl2NO4 B558719 Boc-3,4-dichloro-D-phenylalanine CAS No. 114873-13-1

Boc-3,4-dichloro-D-phenylalanine

Cat. No. B558719
M. Wt: 334.2 g/mol
InChI Key: UGZIQCCPEDCGGN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,4-dichloro-D-phenylalanine is a type of amino acid used in peptide synthesis . It has an empirical formula of C14H17Cl2NO4 and a molecular weight of 334.20 . This compound is used to prepare fluorinated β-aminoacyl 1,2,4-triazolo [4,3-a]piperazine amides, which act as dipeptidyl peptidase IV inhibitors and antidiabetic agents .


Molecular Structure Analysis

The SMILES string of Boc-3,4-dichloro-D-phenylalanine is CC(C)(C)OC(=O)NC@Hc(Cl)c1)C(O)=O . The InChI is 1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 .


Chemical Reactions Analysis

Boc-3,4-dichloro-D-phenylalanine is suitable for Boc solid-phase peptide synthesis . The specific chemical reactions involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

Boc-3,4-dichloro-D-phenylalanine has an empirical formula of C14H17Cl2NO4 and a molecular weight of 334.20 . It is a combustible solid . The flash point is not applicable .

Scientific Research Applications

  • Photoactivatable Analogue of Phenylalanine : The Boc-protected derivative of a photoactivatable analogue of phenylalanine was used to acylate a specific adenosine compound. This material demonstrated potential in stimulating protein synthesis in an in vitro translation system, indicating its usefulness in biochemical studies (Baldini et al., 1988).

  • Native Chemical Ligation : Synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enabled native chemical ligation at phenylalanine, which was used in peptide synthesis. This development showed the application of Boc-protected phenylalanine derivatives in creating more complex peptide structures (Crich & Banerjee, 2007).

  • Cross-Coupling Reactions : The Boc-derivative of phenylalanine underwent Suzuki-Miyaura coupling reactions with aromatic chlorides, producing various 4-substituted phenylalanine derivatives. This methodology is significant in the synthesis of modified amino acids (Firooznia et al., 1998).

  • Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine was prepared from its iodophenylalanine counterpart. This synthesis process is crucial for creating specific amino acid derivatives, highlighting the versatility of Boc-protected amino acids in chemical synthesis (Hartman & Halczenko, 1991).

  • Phosphotyrosyl Mimetics Synthesis : Boc-protected phenylalanine derivatives were synthesized as conformationally-constrained phosphotyrosyl mimetics, which are useful in studying cellular signal transduction processes (Oishi et al., 2004).

  • Corrosion Inhibition : Boc-phenylalanine demonstrated significant efficiency as a corrosion inhibitor for brass in nitric acid solutions. This application shows the potential of Boc-protected amino acids in industrial contexts, such as material protection and maintenance (Abed et al., 2002).

  • Radioiodination of Phenylalanine Derivatives : N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, a phenylalanine derivative, was synthesized and used for radioiodination, relevant in peptide synthesis and potentially in radiopharmaceutical applications (Wilbur et al., 1993).

Safety And Hazards

Boc-3,4-dichloro-D-phenylalanine is a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZIQCCPEDCGGN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3,4-dichloro-D-phenylalanine

CAS RN

114873-13-1
Record name 3,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Folkers, CY Bowers, T Kubiak, J Stepinski - Biochemical and Biophysical …, 1983 - Elsevier
[N-Ac-D-2-Nal 1 ,pCl-D-Phe 2 ,D-3-Pal 3 ,D-Arg 6 ,D-Ala 10 ]-LHRH caused 100% and 57% inhibition of ovulation in rats, sc, at 500 and 250 ng, respectively, and 56%, per os at 500 μg. …
Number of citations: 42 www.sciencedirect.com

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